Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate

Übersicht

Beschreibung

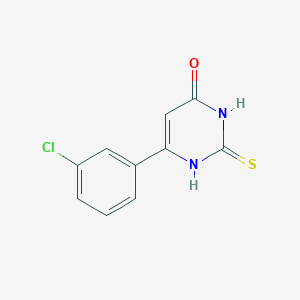

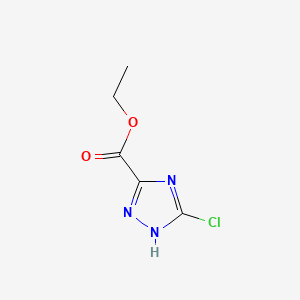

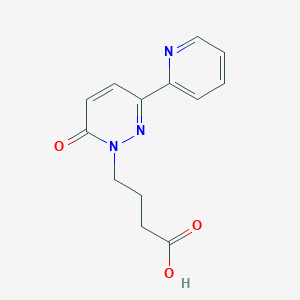

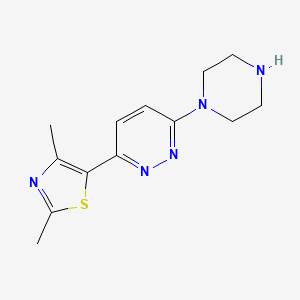

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C5H6ClN3O2 . It has a molecular weight of 175.57 g/mol . The IUPAC name for this compound is ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate .

Molecular Structure Analysis

The molecular structure of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate consists of a triazole ring carrying an ethoxy-carbonyl group . The InChI code for this compound is 1S/C5H6ClN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9) .Physical And Chemical Properties Analysis

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate has a molecular weight of 175.57 g/mol . It has a XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 67.9 Ų .Wissenschaftliche Forschungsanwendungen

1. Neuroprotective and Anti-neuroinflammatory Agents

- Application Summary: Triazole-Pyrimidine hybrids have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .

- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

2. Anticancer Agents

- Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .

- Methods of Application: Nineteen novel 1,2,4-triazole derivatives were synthesized and their structures were confirmed by spectroscopic techniques. The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .

- Results: Compounds showed promising cytotoxic activity against Hela cell line. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

3. Pesticides

- Application Summary: 1,2,4-Triazole derivatives are used in the production of pesticides .

- Methods of Application: The specific methods of application would depend on the type of pesticide being produced and the target pests. Typically, these compounds would be synthesized and then formulated into a product that can be applied in the field .

4. Pharmaceuticals

- Application Summary: 1,2,4-Triazole derivatives are used in the production of various pharmaceuticals, including fluconazole , an antifungal medication .

- Methods of Application: These compounds are synthesized and then formulated into medications. The specific methods of application would depend on the type of medication being produced .

5. Dyes and Rubber Additives

- Application Summary: 1,2,4-Triazole derivatives are used in the production of dyes and rubber additives .

- Methods of Application: These compounds are synthesized and then incorporated into dyes or rubber products. The specific methods of application would depend on the type of dye or rubber product being produced .

6. Photoconductors

- Application Summary: 1,2,4-Triazole derivatives are used in the photoconductor of replication systems .

- Methods of Application: These compounds are synthesized and then incorporated into photoconductors. The specific methods of application would depend on the type of photoconductor being produced .

7. Organic Synthesis

- Application Summary: 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in the drug-discovery studies .

- Methods of Application: The synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

- Results: The synthesis of these scaffolds would be very useful for the discovery of new drug candidates .

8. Polymer Chemistry

- Application Summary: 1,2,4-Triazoles have found broad applications in polymer chemistry .

- Methods of Application: These compounds are synthesized and then incorporated into polymers. The specific methods of application would depend on the type of polymer being produced .

9. Supramolecular Chemistry

- Application Summary: 1,2,4-Triazoles have found broad applications in supramolecular chemistry .

- Methods of Application: These compounds are synthesized and then incorporated into supramolecular structures. The specific methods of application would depend on the type of structure being produced .

10. Fluorescent Imaging

- Application Summary: 1,2,4-Triazoles have found broad applications in fluorescent imaging .

- Methods of Application: These compounds are synthesized and then incorporated into fluorescent probes. The specific methods of application would depend on the type of probe being produced .

11. Materials Science

Eigenschaften

IUPAC Name |

ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHBIABCHFSRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680899 | |

| Record name | Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

CAS RN |

774608-88-7 | |

| Record name | Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1421996.png)

![methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate](/img/structure/B1422001.png)

![{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1422003.png)

![2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1422008.png)

![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)

![[3-(Tert-butoxy)phenyl]methanamine](/img/structure/B1422017.png)